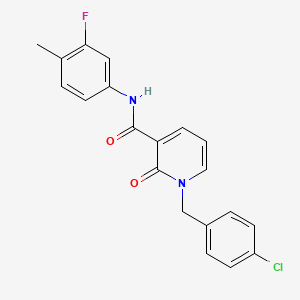

1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O2/c1-13-4-9-16(11-18(13)22)23-19(25)17-3-2-10-24(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMWIXFRRRETEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, particularly in the realms of oncology and cardiovascular pharmacology. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H17ClF N3O2

- Molecular Weight : 351.80 g/mol

- IUPAC Name : 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Dihydropyridines primarily act as calcium channel blockers, affecting the influx of calcium ions in vascular smooth muscle and cardiac tissues. The specific compound under discussion exhibits potential anticancer properties by inhibiting protein kinase activity, which is crucial for cancer cell proliferation and survival.

Key Mechanisms:

- Calcium Channel Blockade : Similar to other dihydropyridines, it may reduce vascular resistance and lower blood pressure.

- Inhibition of Protein Kinases : The compound has shown efficacy in modulating pathways involved in cell growth and apoptosis, particularly in cancer cells.

Anticancer Activity

Research indicates that derivatives of dihydropyridines can significantly inhibit tumor growth. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . The mechanism involves the modulation of signaling pathways that promote cell survival and proliferation.

Cardiovascular Effects

Studies on similar dihydropyridine compounds have shown a reduction in mean arterial blood pressure (MABP) while increasing heart rate in rat models . This dual effect suggests potential applications in treating hypertension while monitoring heart rate variations.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this class of compounds typically includes rapid absorption and distribution, with metabolic pathways primarily involving hepatic enzymes. The modifications in the chemical structure can enhance solubility and selectivity towards specific kinases, improving therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route begins with condensation of substituted benzyl halides with pyridine precursors, followed by cyclization. For example, describes an optimized route for a structurally similar compound using indole intermediates, where 1-(4-chlorobenzyl)-indole is reacted with oxo-acetyl chloride under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key parameters include:

- Catalysts : Palladium or copper catalysts for coupling reactions.

- Solvents : Dimethylformamide (DMF) or toluene for high-temperature reactions.

- Temperature : 80–120°C for cyclization steps to minimize side products.

Yield optimization can be achieved via Design of Experiments (DoE) to test variables like molar ratios and reaction time (as in ’s flow chemistry approach) .

Q. Which spectroscopic techniques are essential for structural characterization, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms regioselectivity. For example, uses 1H NMR to validate the integration of aromatic protons in a related carboxamide compound.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., used X-ray to confirm the dihydropyridine ring conformation).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Cross-referencing these techniques ensures structural accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes/receptors (e.g., ’s mention of pharmacophore design). Use force fields (e.g., AMBER) to simulate interactions with targets like kinases or tubulin.

- Validation : Compare docking scores with in vitro assays (e.g., IC50 measurements). For example, ’s tubulin inhibitor study combined computational predictions with cell-based assays to confirm activity.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Replication Studies : Repeat assays under standardized conditions (e.g., fixed cell lines, buffer pH).

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance (as in ’s research chemistry curriculum).

- Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate binding kinetics. For example, inconsistent IC50 values in enzyme inhibition assays may arise from assay interference, which MSPR (magnetic bead-based assays) can mitigate .

Q. How is the compound’s stability profiled under physiological conditions, and what degradants are observed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions.

- Analytical Tools : HPLC-PDA and LC-MS identify degradants (e.g., used LC-MS to characterize a chlorophenyl acetamide degradant).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. For hydrolytically unstable analogs, buffer systems (pH 7.4 PBS) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.